(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Description
(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane (CAS: 1820574-76-2) is a bicyclic amine derivative featuring a diazabicyclo[4.2.0]octane scaffold. Its molecular formula is C₉H₁₇N₂O₂, with a molecular weight of 171.24 g/mol . Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group at the 3-position.
- An (R)-1-phenylethyl substituent at the 7-position.
- Stereochemical specificity at the 1S and 6R positions.
This compound is utilized in organic synthesis and pharmaceutical research due to its rigid bicyclic framework and chiral centers, which influence biological activity and selectivity .
Properties
IUPAC Name |
tert-butyl (1S,6R)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZIRLPWKMXGG-DJIMGWMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the Diazabicyclo Structure: The initial step involves the formation of the diazabicyclo[4.2.0]octane core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the diazabicyclo compound.
Industrial Production Methods
Industrial production of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the diazabicyclo structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenylethyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound has the following chemical properties:
- IUPAC Name : tert-butyl (1S,6R)-7-((R)-1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.45 g/mol
- CAS Number : 1820574-76-2
These characteristics make it a versatile candidate for various chemical reactions and applications.
Drug Development
The compound's structural features allow it to interact with biological targets effectively. Research indicates its potential as a modulator for various receptors, including GPR88, which is implicated in neurological disorders. The exploration of amide bioisosteres has shown that compounds like (1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane can enhance pharmacological profiles by improving potency and selectivity against specific targets .
Synthesis of Peptides
This compound serves as an important building block in peptide synthesis due to its ability to form stable linkages with other amino acids and peptides. The azirine/oxazolone method has been highlighted as a significant synthetic route utilizing this bicyclic compound to create complex peptide structures . The reactivity of the diazabicyclo framework allows for the introduction of various functional groups that can be tailored for specific biological activities.
Study on GPR88 Modulators
A study published in Nature demonstrated the efficacy of compounds derived from this compound as GPR88 agonists . The research indicated that modifications to the bicyclic structure could lead to improved blood-brain barrier penetration and enhanced pharmacokinetic profiles.
Synthesis and Characterization
In another study focused on the synthesis of tetrapeptide amides using this compound as a key intermediate, researchers successfully demonstrated how variations in the side chains affected the conformational stability and biological activity of the resulting peptides . This work emphasizes the compound's role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity or function.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Differences
Stereochemical and Functional Impacts
- Chirality and Bioactivity : The (R)-1-phenylethyl group in the target compound may enhance receptor binding compared to its (S)-isomer, analogous to odor intensity differences observed in chiral lactones .
- Phenylethyl vs. Smaller Groups: The phenylethyl substituent introduces π-π stacking capabilities absent in simpler analogues .
Biological Activity
(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound characterized by its unique structural features, including a bicyclo[4.2.0] framework and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N2O2, with a molecular weight of approximately 316.44 g/mol. The presence of nitrogen atoms in the bicyclic structure enhances its reactivity and potential for interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its role as an organocatalyst and its potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | Bicyclic | Lacks phenylethyl side chain |
| (1S,6S)-3-Boc-7-(S)-1-phenylethyl-diazabicyclo | Bicyclic | Different stereochemistry |
| 3-(Boc-amino)cyclopentane | Cyclic | Simpler structure |
The distinct stereochemistry and the presence of the phenylethyl group in this compound may confer unique biological properties compared to these related compounds .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of related bicyclic compounds:
- Bioisosteric Replacement : Research has shown that replacing the phenyl ring in certain bioactive compounds with bicyclic structures can lead to improved physicochemical properties such as increased water solubility and enhanced metabolic stability . This suggests that modifications similar to those in this compound could yield compounds with better therapeutic profiles.
- Biological Activity Spectrum : Compounds structurally related to this compound have exhibited a wide range of biological activities including:
These findings indicate that further exploration of the biological activities of this compound could reveal similar or novel therapeutic applications.
Q & A
Basic: What are the key synthetic steps for preparing (1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane?
Methodological Answer:
The synthesis involves:
Protection of the amine : The Boc (tert-butoxycarbonyl) group is introduced using Boc anhydride or Boc-Cl in dichloromethane (CH₂Cl₂) with a base like triethylamine (TEA) at 0°C to room temperature .
Coupling reactions : Pd(PPh₃)₄-mediated cross-coupling or alkylation steps may be employed to introduce the (R)-1-phenylethyl group, leveraging palladium catalysis for stereochemical control .
Purification : Silica gel column chromatography is typically used to isolate the final product, with elution systems such as ethyl acetate/hexane gradients .
Example Conditions from Analogous Syntheses :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, TEA, 0°C → RT | Amine protection |
| Coupling | Pd(PPh₃)₄, EtOH, DMBA | Stereoselective alkylation |
| Purification | Silica gel (hexane:EtOAc = 4:1) | Isolation of product |
Basic: How is structural confirmation achieved post-synthesis?
Methodological Answer:
A combination of spectroscopic techniques is used:
- NMR : ¹H and ¹³C NMR verify stereochemistry and substituent positions. For example, the Boc group appears as a singlet at ~1.4 ppm (tert-butyl), and aromatic protons from the phenylethyl group resonate at 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl groups (Boc, amide) .
Example NMR Data for Bicyclo Compounds :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Boc tert-butyl | 1.40 | Singlet |
| Phenylethyl aromatic | 7.2–7.4 | Multiplet |
| Bridgehead protons | 3.5–4.2 | Doublet/doublet of doublets |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
- Storage : Store in a cool, dry place under inert atmosphere (N₂/Ar) to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced: How can reaction yields be optimized during Boc protection?
Methodological Answer:
Key factors include:
- Solvent Choice : CH₂Cl₂ or THF improves Boc group stability compared to polar solvents .
- Base Selection : TEA or DMAP enhances reaction efficiency by scavenging HCl .
- Temperature Control : Slow addition of Boc reagent at 0°C minimizes side reactions .
- Catalyst Screening : For challenging substrates, Zn(II) complexes (e.g., [(2-[(R)-phenylethyliminomethyl]phenolato)Zn]) improve regioselectivity .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | CH₂Cl₂ | 85% → 92% |
| Base | TEA (2.5 eq) | 70% → 88% |
| Catalyst | Zn(OAc)₂·2H₂O | 65% → 80% (stereoselectivity) |
Advanced: How does the (R)-1-phenylethyl group’s stereochemistry influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The (R)-configuration enhances binding to targets like GLP-1 or orexin receptors due to spatial complementarity. For example, (R)-enantiomers of diazabicyclo compounds show 10–100x higher receptor affinity than (S)-enantiomers .
- Assays : Radioligand binding assays (e.g., competitive displacement with ³H-labeled ligands) quantify affinity. Functional assays (cAMP accumulation) assess efficacy .
| Enantiomer | IC₅₀ (nM) | Efficacy (% vs. control) |
|---|---|---|
| (R)-isomer | 12 ± 2 | 95 ± 5 |
| (S)-isomer | 450 ± 50 | 20 ± 10 |
Advanced: What strategies resolve enantiomers during synthesis?
Methodological Answer:
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® AD-H) with hexane:IPA mobile phases .
- Chiral Auxiliaries : Temporarily attach groups like (R)-BINOL to control stereochemistry, then cleave post-synthesis .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
Example Resolution Conditions :
| Method | Conditions | Enantiomeric Excess (ee) |
|---|---|---|
| Chiral HPLC | Chiralpak AD-H, 90:10 hexane:IPA | 99% ee |
| Enzymatic | Lipase CAL-B, pH 7.0, 25°C | 85% ee |
Advanced: How to address contradictory NMR data in structural analysis?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the Boc carbonyl and bridgehead protons .
- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian 16) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis .
Case Study :
- Observed Conflict : Ambiguous NOEs in bicyclo protons.
- Resolution : 2D NOESY confirmed axial vs. equatorial positioning of substituents.
Advanced: What catalytic systems enhance coupling in bicyclo frameworks?
Methodological Answer:
- Palladium Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (XPhos) enable Suzuki-Miyaura couplings for aryl group introduction .
- Zinc Complexes : [(2-[(R)-phenylethyliminomethyl]phenolato)Zn] improves regioselectivity in alkylation steps .
Catalytic Performance Comparison :
| Catalyst | Reaction | Yield | Selectivity (R:S) |
|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki coupling | 78% | 1:1 (racemic) |
| Zn(OAc)₂ | Alkylation | 85% | 9:1 (R) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
